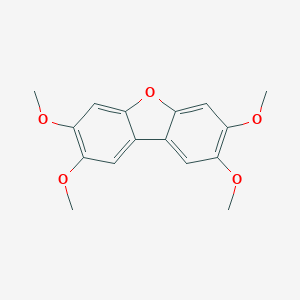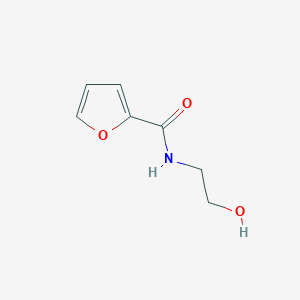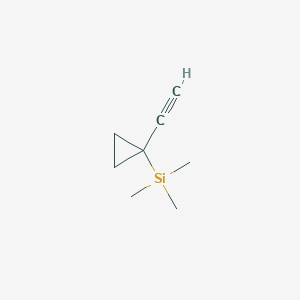
1-Ethynyl-1-(trimethylsilyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(trimethylsilyl)cyclopropane (abbreviated as TMS-EC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various scientific research areas. TMS-EC is a cyclopropane derivative that contains a trimethylsilyl group and an ethynyl group attached to the cyclopropane ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
1-Ethynyl-1-(trimethylsilyl)cyclopropane inhibits the activity of certain enzymes, including cytochrome P450 enzymes, by forming a covalent bond with the heme group of the enzyme. This covalent bond leads to the irreversible inactivation of the enzyme, which can have therapeutic implications in the treatment of diseases.
Effets Biochimiques Et Physiologiques
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has also been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethynyl-1-(trimethylsilyl)cyclopropane has several advantages for lab experiments, including its stability, reactivity, and ease of synthesis. However, 1-Ethynyl-1-(trimethylsilyl)cyclopropane also has some limitations, including its toxicity and potential for side reactions.
Orientations Futures
There are several future directions for the study of 1-Ethynyl-1-(trimethylsilyl)cyclopropane, including the development of new synthetic methods for 1-Ethynyl-1-(trimethylsilyl)cyclopropane, the optimization of 1-Ethynyl-1-(trimethylsilyl)cyclopropane for use in medicinal chemistry, and the exploration of new applications for 1-Ethynyl-1-(trimethylsilyl)cyclopropane in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethynyl-1-(trimethylsilyl)cyclopropane and its potential implications in the treatment of various diseases.
Conclusion
In conclusion, 1-Ethynyl-1-(trimethylsilyl)cyclopropane is a unique compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further studies are needed to fully understand the potential of 1-Ethynyl-1-(trimethylsilyl)cyclopropane in the treatment of various diseases and in the development of novel materials with unique properties.
Méthodes De Synthèse
1-Ethynyl-1-(trimethylsilyl)cyclopropane can be synthesized using different methods, including the reaction of cyclopropylmagnesium bromide with trimethylsilylacetylene, and the reaction of cyclopropylcarbinyl triflate with trimethylsilylacetylene. These methods have been optimized to yield high purity and yield of 1-Ethynyl-1-(trimethylsilyl)cyclopropane.
Applications De Recherche Scientifique
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used in various scientific research areas, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used as a building block for the synthesis of various compounds due to its unique reactivity and stability. In medicinal chemistry, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been studied for its potential applications in the treatment of various diseases, including cancer, due to its ability to inhibit the activity of certain enzymes. In materials science, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used to synthesize novel materials with unique properties.
Propriétés
Numéro CAS |
104463-26-5 |
|---|---|
Nom du produit |
1-Ethynyl-1-(trimethylsilyl)cyclopropane |
Formule moléculaire |
C8H14Si |
Poids moléculaire |
138.28 g/mol |
Nom IUPAC |
(1-ethynylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C8H14Si/c1-5-8(6-7-8)9(2,3)4/h1H,6-7H2,2-4H3 |
Clé InChI |
CGRGSXYKMHEPRV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(CC1)C#C |
SMILES canonique |
C[Si](C)(C)C1(CC1)C#C |
Synonymes |
Silane, (1-ethynylcyclopropyl)trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




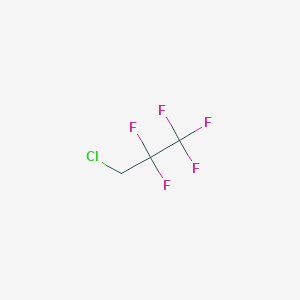
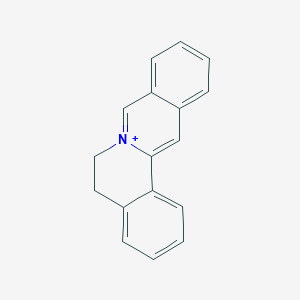

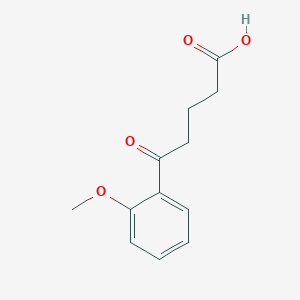
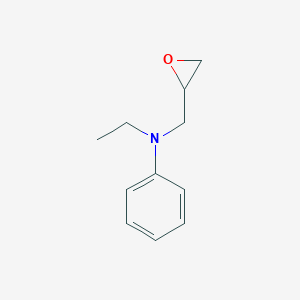

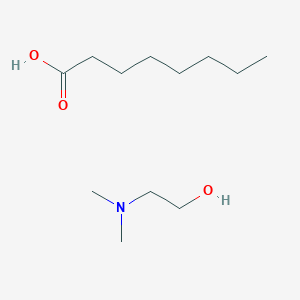
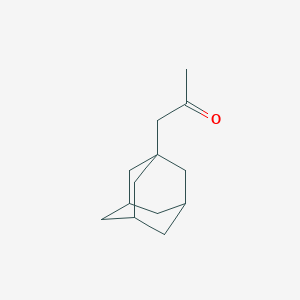
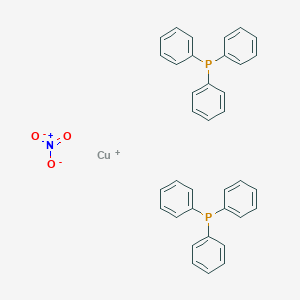
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
